![molecular formula C14H13ClN6O6 B1678374 3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride CAS No. 2315-20-0](/img/structure/B1678374.png)

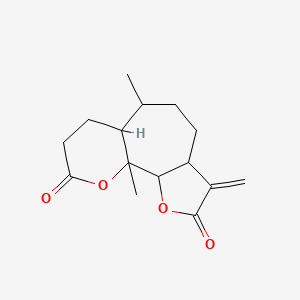

3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Panazon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Aufgrund des Vorhandenseins von Nitrofurylgruppen auf seine potenziellen antimikrobiellen Eigenschaften untersucht.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von Infektionen und als Bestandteil von Arzneimittelformulierungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Panazon beinhaltet seine Interaktion mit zellulären Komponenten, insbesondere mit dem gezielten Angriff auf mikrobielle Zellen. Die Nitrofurylgruppen in Panazon werden innerhalb der mikrobiellen Zellen reduziert, was zur Bildung reaktiver Zwischenprodukte führt, die DNA und andere zelluläre Komponenten schädigen können. Dies führt zur Hemmung des mikrobiellen Wachstums und der Replikation.

Ähnliche Verbindungen:

Nitrofurantoin: Ein weiteres Nitrofuranderivat, das als antimikrobielles Mittel verwendet wird.

Furazolidon: Eine Nitrofuranverbindung mit ähnlichen antimikrobiellen Eigenschaften.

Vergleich:

Einzigartigkeit: Panazon ist aufgrund seiner spezifischen Struktur einzigartig, die mehrere Nitrofurylgruppen und eine Carbazamidin-Einheit umfasst. Diese Struktur verleiht im Vergleich zu anderen Nitrofuranderivaten unterschiedliche chemische und biologische Eigenschaften.

Wirksamkeit: Panazon kann im Vergleich zu ähnlichen Verbindungen wie Nitrofurantoin und Furazolidon unterschiedliche Wirksamkeitsgrade und Aktivitätsbereiche aufweisen.

Wirkmechanismus

The mechanism of action of Panazon involves its interaction with cellular components, particularly targeting microbial cells. The nitrofuryl groups in Panazon are reduced within the microbial cells, leading to the generation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.

Similar Compounds:

Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.

Furazolidone: A nitrofuran compound with similar antimicrobial properties.

Comparison:

Uniqueness: Panazon is unique due to its specific structure, which includes multiple nitrofuryl groups and a carbazamidine moiety. This structure imparts distinct chemical and biological properties compared to other nitrofuran derivatives.

Efficacy: Panazon may exhibit different levels of efficacy and spectrum of activity compared to similar compounds like nitrofurantoin and furazolidone.

Biochemische Analyse

Biochemical Properties

Difurazon hydrochloride plays a crucial role in biochemical reactions, particularly due to its antibacterial properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thioredoxin reductase 1 (TrxR1), where Difurazon hydrochloride induces ROS-mediated non-apoptotic and apoptotic-like cell death . This interaction highlights its potential as an anticancer agent, with IC50 values ranging from 1.31 to 6.60 μM for tumor and normal cells .

Cellular Effects

Difurazon hydrochloride exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing ROS-mediated cell death, which affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to target TrxR1 and induce cell death mechanisms makes it a potent agent in altering cellular dynamics.

Molecular Mechanism

At the molecular level, Difurazon hydrochloride exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets thioredoxin reductase 1 (TrxR1), leading to the induction of ROS-mediated cell death . This mechanism involves the generation of reactive oxygen species, which subsequently trigger apoptotic and non-apoptotic cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Difurazon hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Difurazon hydrochloride maintains its antibacterial and growth-promoting properties over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to Difurazon hydrochloride in in vitro and in vivo studies has demonstrated sustained antibacterial activity and potential anticancer effects .

Dosage Effects in Animal Models

The effects of Difurazon hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial and growth-promoting properties without significant adverse effects . At higher doses, toxic effects such as ROS-mediated cell death and potential organ damage have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Difurazon hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with thioredoxin reductase 1 (TrxR1) is a key aspect of its metabolic activity . This interaction affects metabolic flux and metabolite levels, contributing to its antibacterial and anticancer properties.

Transport and Distribution

Within cells and tissues, Difurazon hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites . The compound’s ability to penetrate cellular membranes and reach intracellular targets is crucial for its biochemical activity.

Subcellular Localization

Difurazon hydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, enhancing its efficacy . This localization is essential for its interactions with biomolecules and the induction of cellular effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Panazon beinhaltet die Reaktion von 5-Nitro-2-Furaldehyd mit 2-(5-Nitro-2-Furyl)vinylamin unter bestimmten Bedingungen, um das Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Carbazamid umgesetzt, um Panazon zu erhalten. Die Reaktion erfordert typischerweise eine kontrollierte Temperatur und einen pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: In industrieller Umgebung wird die Produktion von Panazon unter Verwendung von kontinuierlichen Strömungsreaktoren zur Aufrechterhaltung konsistenter Reaktionsbedingungen hochskaliert. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts.

Arten von Reaktionen:

Oxidation: Panazon kann Oxidationsreaktionen unterliegen, insbesondere an den Nitrofurylgruppen, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Nitrogruppen in Panazon können unter bestimmten Bedingungen unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu Aminogruppen reduziert werden.

Substitution: Panazon kann an Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator wird häufig verwendet.

Substitution: Reagenzien wie Natriumhydroxid oder andere Basen können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate von Panazon.

Reduktion: Aminoderivate von Panazon.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Eigenschaften

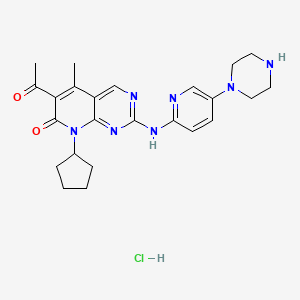

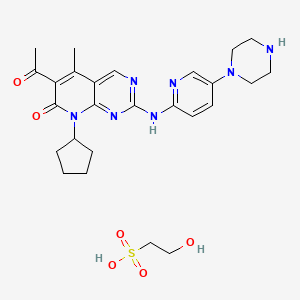

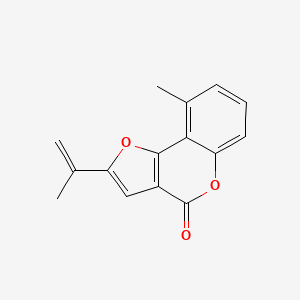

IUPAC Name |

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGPTFVBNBCAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-20-0 | |

| Record name | Hydrazinecarboximidamide, 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROVIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50JUG3079H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

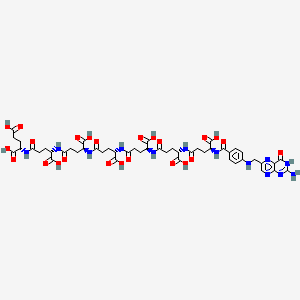

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.